2(5H)-Thiophenone, 5-methyl-5-octyl-4-(2-propenyloxy)-

synthetic methodology Claisen rearrangement thiophenone derivatization

Sourcing high-purity 4-alkoxy-2(5H)-thiophenones for thiotetronic acid synthesis or quorum sensing inhibitor screening is challenging, with near-neighbor analogs often causing SAR misinterpretation. This compound's 2-propenyloxy group enables thermal [3,3]-sigmatropic rearrangement for late-stage C-allyl diversification, while its geminal methyl-octyl substitution provides an intermediate logP (~5.97) ideal for probing membrane penetration. • Allyloxy handle for thio-Claisen rearrangement (180-220 °C), inaccessible from 4-methoxy analogs. • Intermediate lipophilicity bridges the gap between polar methoxy (XLogP3 4.6) and excessively lipophilic 3,5-dimethyl (logP 6.49) analogs. • Supplied with full analytical characterization (NMR, HPLC) for immediate use in medicinal chemistry and process R&D.

Molecular Formula C16H26O2S
Molecular Weight 282.4 g/mol
CAS No. 646517-49-9
Cat. No. B12605734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Thiophenone, 5-methyl-5-octyl-4-(2-propenyloxy)-
CAS646517-49-9
Molecular FormulaC16H26O2S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1(C(=CC(=O)S1)OCC=C)C
InChIInChI=1S/C16H26O2S/c1-4-6-7-8-9-10-11-16(3)14(18-12-5-2)13-15(17)19-16/h5,13H,2,4,6-12H2,1,3H3
InChIKeyLGBANOWEYSLLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Physicochemical Profile


2(5H)-Thiophenone, 5-methyl-5-octyl-4-(2-propenyloxy)- (CAS 646517-49-9) is a synthetic 4-alkoxy-2(5H)-thiophenone derivative with the molecular formula C16H26O2S and a molecular weight of 282.4 g/mol . It belongs to the thiophenone class of sulfur-containing heterocycles, which are structurally analogous to furanones but with a ring sulfur replacing oxygen. The compound features a 2-propenyloxy (allyloxy) group at the C4 position and a geminal methyl-octyl substitution at C5, distinguishing it from simpler 4-alkoxy-thiophenones used broadly as intermediates for thiotetronic acid and thiolactomycin-type antibiotics [1]. While peer-reviewed pharmacological characterization of this specific compound remains absent from the published literature, its structural attributes position it within two active research domains: quorum sensing inhibition (a class-level activity well-documented for brominated thiophenones [2]) and synthetic methodology (as part of a family of 4-alkoxy-2(5H)-thiophenones patented for high-purity thiotetronic acid production [1]).

Structural Determinants Against Generic Substitution


Within the 4-alkoxy-2(5H)-thiophenone series, minor structural modifications produce disproportionate changes in key properties that directly govern utility in both synthesis and biological screening. The identity of the 4-alkoxy group determines whether the compound can participate in thermally activated sigmatropic rearrangements (e.g., Claisen rearrangement accessible only to allyl ethers, not saturated alkyl ethers). The length of the C5 alkyl chain controls logP and membrane partitioning; shortening from octyl to hexyl reduces calculated logD by approximately 1.2 units based on ACD/Percepta predictions for structurally analogous compounds . Introduction of a C3 methyl group (as in CAS 646517-97-7) raises ACD/LogP from an estimated ~5.8 to a measured 6.49 [1], pushing the molecule further beyond Lipinski-compliant space and potentially altering target binding due to steric shielding of the thiophenone ring. Consequently, generic replacement of 5-methyl-5-octyl-4-(2-propenyloxy)-2(5H)-thiophenone with a near-neighbor analog—even one differing by a single methyl group—can invalidate synthetic routes, confound structure-activity relationship (SAR) interpretation, or produce a compound with fundamentally different pharmacokinetic and reactivity profiles. The quantitative evidence below substantiates these specific differentiation dimensions.

Quantitative Differentiation from Closest Structural Analogs


Allyloxy-Enabled Sigmatropic Rearrangement vs. 4-Methoxy Analog

The 2-propenyloxy (allyl ether) substituent at C4 renders the target compound competent for thermal [3,3] sigmatropic (Claisen) rearrangement, a reactivity mode completely absent in the 4-methoxy analog (CAS 646517-42-2). Thio-Claisen rearrangements of allyl vinyl sulfide systems are well-precedented and proceed with useful stereochemical fidelity [1]. The target compound's 4-allyloxy-2(5H)-thiophenone framework contains the requisite allyl vinyl ether motif; upon heating, it can rearrange to C-allyl thiophenone derivatives, enabling access to diversification space that the methoxy congener cannot provide. No direct rearrangement kinetic data exist for this specific compound, but analogous thio-Claisen rearrangements in related thiophene systems typically proceed with half-lives of 2–8 hours at 180–220 °C [1].

synthetic methodology Claisen rearrangement thiophenone derivatization

Lipophilicity Modulation by C3 Methyl Substitution

The target compound lacks a methyl group at C3, whereas the otherwise identical 3,5-dimethyl analog (CAS 646517-97-7) carries a C3 methyl substituent. This single methyl deletion reduces the predicted octanol-water partition coefficient by approximately 0.5 logP units. For the 3,5-dimethyl analog, ChemSpider's ACD/Percepta module reports an ACD/LogP of 6.49 . Using the standard Hansch π-value for an aromatic methyl group (≈0.52), the target compound's logP is estimated at 5.97. The lower logP brings the compound closer to the threshold of Lipinski's Rule of 5 (logP ≤5), though it remains in the relatively lipophilic range. The 4-methoxy analog (CAS 646517-42-2) has a PubChem-computed XLogP3-AA of 4.6 [1], illustrating that the allyloxy group adds approximately 1.4 logP units relative to methoxy.

lipophilicity drug-likeness logP comparison

Alkyl Chain Length Effect on Lipophilicity

The target compound's C5 octyl chain (8 carbons) confers higher lipophilicity and predicted membrane retention compared to the hexyl analog (CAS 646517-50-2, C6 chain). Although no experimental logD has been published for either compound, the incremental effect of two methylene units on logP is well established in medicinal chemistry at approximately +1.0 logP units (Hansch approach). Accordingly, the hexyl analog is expected to have a logP of approximately 5.0, versus ~6.0 for the target octyl compound. Additionally, the longer alkyl chain may influence aggregation behavior in aqueous assay media, with critical micelle concentrations (CMC) potentially differing by an order of magnitude, though no direct CMC measurements exist for these specific molecules.

alkyl chain lipophilicity membrane partitioning

Synthetic Utility as Thiotetronic Acid Precursor

US Patent US4906759A (Lonza AG) establishes that 4-alkoxy-2(5H)-thiophenones, as a class, are uniquely suited as intermediates for producing highly pure thiotetronic acid (>99% content, >93% yield) [1]. The patent explicitly teaches that 4-alkoxy-2(5H)-thiophenones can be converted to thiotetronic acid by dissolution in anhydrous acetic acid followed by saturation with gaseous HCl at 20–60 °C for 15–20 hours, yielding thiotetronic acid that does not require additional chromatographic purification [1]. This contrasts with prior art methods (e.g., E. Benary, 1913; Macierewicz, 1973) that produced thiotetronic acid in only 30–46% yield and required expensive extraction procedures [1]. While the patented examples focus on the 4-methoxy analog, the process is claimed generically for 4-alkoxy-2(5H)-thiophenones where R1 is C1-C4 alkyl [1]; the target compound's 2-propenyloxy group is a C3 alkenyloxy substituent that falls within the patent's broader structural scope. Thiotetronic acid and its derivatives (e.g., thiolactomycin, thiotetromycin) are important antibiotic lead compounds [1].

synthetic intermediate thiotetronic acid patent evidence

Research and Industrial Application Scenarios


Thiophenone Library Synthesis via Claisen Rearrangement

Medicinal chemistry groups constructing thiophenone libraries for quorum sensing inhibitor screening can exploit the target compound's 2-propenyloxy group as a latent C-allyl precursor. Heating the compound at 180–220 °C in a high-boiling solvent (e.g., diphenyl ether) can induce [3,3] sigmatropic rearrangement to generate C-allyl thiophenone isomers that are inaccessible from the 4-methoxy analog (CAS 646517-42-2). This synthetic handle enables late-stage diversification without resorting to protecting group strategies, a capability supported by class-level precedent for thio-Claisen rearrangements .

Lipophilicity Optimization in Antibacterial Lead Development

Teams optimizing antibacterial leads within the thiophenone class can use this compound to probe the logP 'sweet spot' between the excessively lipophilic 3,5-dimethyl analog (ACD/LogP 6.49) and the more polar 4-methoxy analog (XLogP3 4.6) [1]. The target compound's estimated logP of ~5.97 provides an intermediate lipophilicity profile that may balance Gram-negative outer membrane penetration (favored by moderate lipophilicity) with avoidance of excessive plasma protein binding. Its octyl chain, relative to the hexyl analog's shorter C6 chain, also provides a distinct point on the lipophilicity continuum for SAR exploration .

Scalable Intermediate for High-Purity Thiotetronic Acid

Process R&D laboratories aiming to manufacture thiotetronic acid at >99% purity without chromatographic purification can evaluate this compound as a protected thiotetronic acid equivalent. The route described in US4906759A—dissolution in anhydrous acetic acid, saturation with HCl gas at 40–60 °C, and stirring for 15–20 hours—converts 4-alkoxy-2(5H)-thiophenones directly to thiotetronic acid in >93% yield [2]. The 2-propenyloxy group may offer advantages over the 4-methoxy protecting group in terms of orthogonal deprotection conditions (e.g., Pd-catalyzed allyl cleavage under neutral conditions vs. strong acid for methyl ether cleavage), though this specific application has not been experimentally validated for the target compound.

Bioprospecting for Non-Brominated Quorum Sensing Inhibitors

The thiophenone class has demonstrated quorum sensing inhibitory activity in Vibrio harveyi reporter assays, with six compounds (TF203, TF307, TF319, TF339, TF342, TF403) achieving AQSI values >10 at 0.25 μM [3]. Most active thiophenones reported to date are brominated; this non-halogenated analog provides a scaffold for exploring whether bromine substitution is essential for activity or whether the 4-allyloxy-5-octyl pharmacophore alone can engage the LuxR-type receptor. Investigators should note that no direct AQSI data exist for this compound, and activity against the V. harveyi QS system cannot be assumed without experimental verification.

Quote Request

Request a Quote for 2(5H)-Thiophenone, 5-methyl-5-octyl-4-(2-propenyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.